molecular formula C17H14N2OS B2361680 N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide CAS No. 201992-62-3

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2361680
CAS No.: 201992-62-3
M. Wt: 294.37
InChI Key: OIOXUTHJRATXLB-UHFFFAOYSA-N
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Description

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of diphenyl groups at positions 2 and 4 of the thiazole ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2,4-diphenylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is unique due to the presence of both diphenyl groups and the acetamide moiety, which contribute to its enhanced biological activity and stability compared to other thiazole derivatives .

Biological Activity

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Thiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities:

  • Antimicrobial Activity : Thiazole compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. Research indicates that this compound may act as an antimicrobial agent by inhibiting the growth of microorganisms through interference with cellular processes .
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism involves interaction with DNA and topoisomerase II, leading to DNA double-strand breaks .
  • Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been found to bind to specific enzymes and receptors, thereby inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer effects.
  • Cell Signaling Interference : It may disrupt cellular signaling pathways that are essential for cell survival and proliferation. This disruption can lead to the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological efficacy of thiazole derivatives is highly dependent on their structural features. For this compound:

Structural FeatureImpact on Activity
Presence of thiazole ringEssential for cytotoxic activity
Substituents on phenyl ringsInfluence potency; para-substituted phenyl groups enhance activity
Acetamide groupContributes to overall biological activity

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Anticancer Studies

Research focusing on the anticancer properties of this compound has yielded compelling data:

  • Cell Line Testing : The compound was tested against several cancer cell lines including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer). Results indicated a reduction in cell viability with IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity .
  • Mechanistic Insights : Further studies revealed that the compound induces apoptosis via mitochondrial pathways without causing cell cycle arrest, suggesting a targeted mechanism of action against cancer cells .

Properties

IUPAC Name

N-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12(20)18-17-15(13-8-4-2-5-9-13)19-16(21-17)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOXUTHJRATXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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